molecular formula C20H22N2O2 B1679607 Pericyclivine CAS No. 975-77-9

Pericyclivine

Cat. No. B1679607
CAS RN: 975-77-9
M. Wt: 322.4 g/mol
InChI Key: VXRAIAAMNNTQES-PEMUAGBOSA-N
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Description

Pericyclivine is a natural product derived from the herbs of Catharanthus roseus . It is classified as an alkaloid and is available in powder form . The compound has a molecular formula of C20H22N2O2 and an average mass of 322.401 Da .


Synthesis Analysis

The synthesis of Pericyclivine is a complex process that involves multiple steps. A bioinformatic search of candidate genes, combined with virus-induced gene silencing, targeted MIA profiling, and in vitro/in vivo pathway reconstitution, identified and functionally characterized six genes as well as a seventh enzyme reaction required for the conversion of 19E-geissoschizine to tabersonine and catharanthine . The involvement of pathway intermediates in the formation of four MIA skeletons is described, and the role of stemmadenine-acetylation in providing necessary reactive substrates for the O formation of iboga and aspidosperma MIAs is described .


Molecular Structure Analysis

Pericyclivine has a molecular formula of C20H22N2O2, with an average mass of 322.401 Da and a monoisotopic mass of 322.168121 Da . The structure of Pericyclivine is complex, with double-bond stereo and 4 of 4 defined stereocentres .


Chemical Reactions Analysis

Pericyclivine, like other alkaloids, is likely to undergo pericyclic reactions. These reactions often proceed by nearly simultaneous reorganization of bonding electron pairs by way of cyclic transition states . The four principle classes of pericyclic reactions are termed: Cycloaddition, Electrocyclic, Sigmatropic, and Ene Reactions .


Physical And Chemical Properties Analysis

Pericyclivine is a powder with a molecular formula of C20H22N2O2 . It has an average mass of 322.401 Da and a monoisotopic mass of 322.168121 Da .

Scientific Research Applications

  • Biosynthesis of Sarpagan Type Monoterpenoid Indole Alkaloids

    • Field : Biochemistry and Pharmacology
    • Application : Pericyclivine is involved in the biosynthesis of many sarpagan type monoterpenoid indole alkaloids. This includes the anti-arrhythmic drug ajmaline .
    • Method : Sarpagan Bridge Enzymes (SBEs) are cytochrome P450 monooxygenases catalyzing the coupling reaction of C5-C16 sarpagan bridge in the biosynthesis of these alkaloids. The addition of C. roseus and T. elegans leaf total proteins to in vitro assays confirmed these SBEs’ involvement in pericyclivine biosynthesis .
    • Results : The discovery and characterization of two new SBEs in the plants Catharanthus roseus and Tabernaemontana elegans expanded our knowledge on the pathways SBEs are found in and added another step in the complete elucidation of perivine and vobasine biosynthetic pathways .
  • Pharmaceutical Sciences

    • Field : Pharmaceutical Sciences
    • Application : Pericyclivine is a new Catharanthus alkaloid .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Phytochemical Composition

    • Field : Phytochemistry
    • Application : Pericyclivine is one of the bioactive compounds identified in anther-derived calli .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : Anther-derived calli are a potent source for developing new therapeutic drugs .
  • Treatment of Parkinson’s Disease

    • Field : Neurology
    • Application : Procyclidine, a drug similar to Pericyclivine, is used in patients with parkinsonism and akathisia, and to reduce the side effects of antipsychotic treatment given for schizophrenia .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : Procyclidine is also a second-line drug for the treatment of Parkinson’s disease. It improves tremor but not rigidity or bradykinesia .
  • Synthesis of Bisindole Alkaloids

    • Field : Organic Chemistry
    • Application : Bisindole natural products consist of two monomeric indole alkaloid units as their obligate constituents. Bisindoles are more potent with respect to their biological activity than their corresponding monomeric units .
    • Method : The synthesis of bisindoles is far more challenging than the synthesis of monomeric indole alkaloids .
    • Results : The enantiospecific total and partial synthesis of bisindole alkaloids is reviewed in the source .
  • Extracellular Vesicles

    • Field : Biomedical Sciences
    • Application : While not directly related to Pericyclivine, Extracellular vesicles (EVs) are a highly conserved system of intercellular communication, by which cells can exchange information in the form of lipids, proteins, or nucleic acid species . They were originally found to be involved in bone mineralization, as well as platelet function .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : Given their ability to transfer bioactive components and surmount biological barriers, EVs are increasingly being explored as potential therapeutic agents .
  • Perovskite Materials

    • Field : Material Sciences
    • Application : While not directly related to Pericyclivine, metal halide perovskite materials are being explored for various applications, including traditional optoelectronic devices (solar cells, light-emitting diodes, photodetectors, lasers), and cutting-edge technologies in terms of neuromorphic devices .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

Pericyclivine should be handled with care. Contact with eyes, skin, and clothing should be avoided. Ingestion and inhalation should also be avoided. In case of contact with eyes, they should be flushed with plenty of water for at least 15 minutes .

Future Directions

The future directions of Pericyclivine research could involve directed evolution, a powerful tool for protein engineering that functions by harnessing natural evolution, but on a shorter timescale . This could enable the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications .

properties

IUPAC Name

methyl (12R,14S,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-11-10-22-16-9-14-12-6-4-5-7-15(12)21-19(14)17(22)8-13(11)18(16)20(23)24-2/h3-7,13,16-18,21H,8-10H2,1-2H3/b11-3+/t13-,16-,17?,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRAIAAMNNTQES-HMVDDCJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CN2[C@@H]3CC4=C(C2C[C@H]1C3C(=O)OC)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (12R,14S,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate

CAS RN

975-77-9
Record name Pericyclivine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91996
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
S Mukhopadhyay, GA Cordell - Journal of Natural Products, 1981 - ACS Publications
… spectra of two monomeric indole alkaloids, akuammicine and pericyclivine, have been assigned. … These physical data are in accord with those published for pericyclivine (4) (9). …
Number of citations: 30 pubs.acs.org
NR Farnsworth, WD Loub, RN Blomster… - Journal of …, 1964 - Wiley Online Library
4 David GI Kingston, Bernard T. Li, Preliminary investigation of the use of high-pressure liquid chromatography for the separation of indole alkaloids, Journal of Chromatography A …
Number of citations: 34 onlinelibrary.wiley.com
DGI Kingston, BT Li, F Ionescu - Journal of Pharmaceutical Sciences, 1977 - Elsevier
… holstii; conodurine, conoduramine, gabunine, perivine, and pericyclivine are reported for the … Finally, a comparison of the material with a sample of pericyclivine prepared from perivine (…
Number of citations: 42 www.sciencedirect.com
NR Farnsworth, RN Blomster, JP Buckley - Journal of Pharmaceutical …, 1967 - Elsevier
… Leurosine, perivine, and pericyclivine elicited only transient hypotensive activity, whereas vindoline, tetrahydroalstonine, ajmalicine, lochnerinine, and periformyline failed to induce a …
Number of citations: 23 www.sciencedirect.com
DGI Kingston, BB Gerhart, F Ionescu… - Journal of …, 1978 - Elsevier
… Fraction 7 (0.22 g) was purified by preparative TLC, with development by ether, to yield pericyclivine as the major component, mp 222-223” (after crystallization from methanol), …
Number of citations: 49 www.sciencedirect.com
A WESOŁOWSKA, M Grzeszczuk… - Notulae Botanicae …, 2016 - notulaebotanicae.ro
… for pericyclivine – maceration at room temperature. Interestingly, the pericyclivine was not detected in the mixture of alkaloids obtained from periwinkle herb by the extraction at 55 C. …
Number of citations: 17 notulaebotanicae.ro
M SIBABRATA - 1981 - pascal-francis.inist.fr
… XXXVI: ISOLATION OF VINCALEUKOBLASTINE (VLB) AND PERIFORMYLINE FROM CATHARANTHUS TRICHOPHYLLUS AND PERICYCLIVINE FROM CATHARANTHUS …
Number of citations: 0 pascal-francis.inist.fr
JM Nuzillard, B Richard, G Massiot, L Le Men-Olivier… - Phytochemistry, 1990 - Elsevier
… Compounds 2-5 exhibited ‘H NMR spectra similar to those of pericyclivine. These spectra differ in their aromatic part (three protons instead of four in 1) and in the presence of …
Number of citations: 3 www.sciencedirect.com
MA Mroue, KL Euler, MA Ghuman… - Journal of Natural …, 1996 - ACS Publications
… The 13 C-NMR spectrum of 1 was similar to what has been reported for pericyclivine 9 with the exception that 1 had an NMe resonance (δ 53.5), an OMe resonance (δ 56.3), and an …
Number of citations: 37 pubs.acs.org
G Massiot, JM Nuzillard, B Richard, L Le Men-Olivier - Tetrahedron letters, 1990 - Elsevier
Indoline derivatives of the pericyclivine series are oxidized at position 6 with DDQ; the corresponding alcohols are coupled with nucleophilic indolines under acid conditions to yield …
Number of citations: 13 www.sciencedirect.com

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